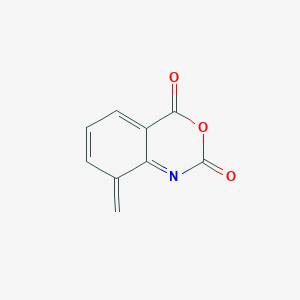
1,4-Dihydropurin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydropurin-6-one, also known as hypoxanthine, is a naturally occurring purine derivative with the molecular formula C₅H₄N₄O. It is an important intermediate in the purine metabolism pathway and plays a crucial role in various biological processes. Hypoxanthine is found in both plant and animal tissues and is a key component in the synthesis of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dihydropurin-6-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-thioxanthine with concentrated hydrochloric acid to produce 2-chloro-1,7-dihydropurin-6-one, which can then be further processed to obtain hypoxanthine . Another method involves the use of magnetite/chitosan as a catalyst in a one-pot four-component synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthine and uric acid.
Reduction: Reduction reactions can convert it to other purine derivatives.
Substitution: It can undergo substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from the reactions of this compound include xanthine, uric acid, and various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydropurin-6-one has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in the study of purine metabolism and enzyme activity.
Medicine: Hypoxanthine is used in research related to gout and other metabolic disorders.
Industry: It is utilized in the production of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of 1,4-Dihydropurin-6-one involves its role as an intermediate in purine metabolism. It is converted to xanthine by the enzyme xanthine oxidase, which is then further oxidized to uric acid. This pathway is crucial for the regulation of purine levels in the body and the excretion of excess nitrogen.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,4-Dihydropurin-6-one include:
Guanine: Another purine derivative with a similar structure but with an amino group at the 2-position.
Adenine: A purine base found in nucleic acids, differing by the presence of an amino group at the 6-position.
Xanthine: An oxidation product of hypoxanthine with an additional oxygen atom.
Uniqueness
This compound is unique due to its specific role in the purine metabolism pathway and its ability to be converted into other important purine derivatives. Its presence in both plant and animal tissues highlights its fundamental role in biological processes.
Eigenschaften
Molekularformel |
C5H4N4O |
|---|---|
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
1,4-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2,4H,(H,8,9,10) |
InChI-Schlüssel |
ZRRMHBVNWJQKPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2C(=NC=N2)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B12361843.png)

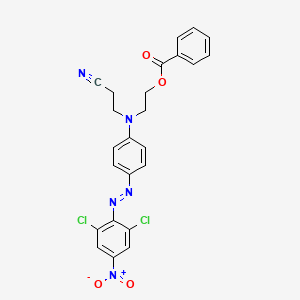

![sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12361864.png)
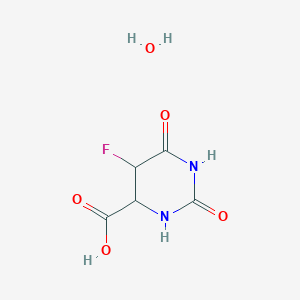
![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)
![tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12361885.png)
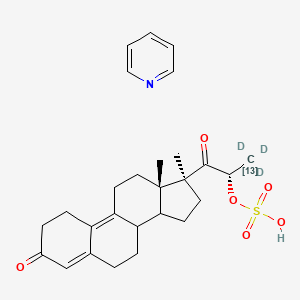
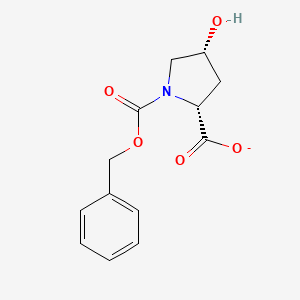


![[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate](/img/structure/B12361924.png)
